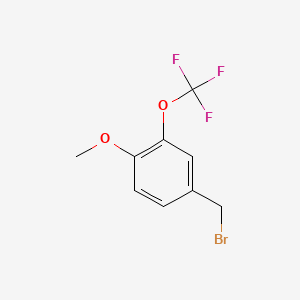

4-Methoxy-3-(trifluoromethoxy)benzyl bromide

Vue d'ensemble

Description

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a useful synthetic intermediate . It is used in the synthesis of bioreductive drugs .

Synthesis Analysis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is used in the synthesis of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities . It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .Molecular Structure Analysis

The molecular formula of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is C9H8BrF3O . The InChI key is FZICFAROPYFJMF-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is used as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ . It is also used in Friedel-Crafts polymerization using aluminum chloride as a catalyst .Physical And Chemical Properties Analysis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a white to yellow solid . It has a melting point of 75-79°C . The density is 1.594 g/mL at 25°C .Applications De Recherche Scientifique

Synthesis of Bioreductive Drugs

4-Methoxy-3-(trifluoromethoxy)benzyl bromide: is utilized in the synthesis of bioreductive drugs such as PA-824 . PA-824 is a nitroimidazo-oxazine derivative that exhibits potent antitubercular activity. This compound is particularly effective against both actively replicating and non-replicating Mycobacterium tuberculosis, making it a valuable asset in the fight against tuberculosis.

Preparation of Antitubercular Agents

This chemical serves as a precursor for the preparation of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines . These compounds have shown promising results in antitubercular activity, which is crucial for developing new treatments for tuberculosis, especially in the face of rising antibiotic resistance.

Synthesis of Anti-allergic Compounds

The compound is also used to synthesize tetrahydronaphthalenols , which have anti-allergic properties. These compounds can potentially be developed into medications that help manage allergic reactions, providing a new avenue for allergy treatment.

Material Science Applications

In material science, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a valuable synthetic intermediate. It can be polymerized via Friedel-Crafts polymerization using aluminum chloride as a catalyst . This process is significant for creating new polymeric materials with potential applications in various industries, including automotive, aerospace, and electronics.

Safety and Hazards

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is dangerous and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s known that benzyl bromides are often used in organic synthesis as alkylating agents .

Mode of Action

As a benzyl bromide, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide likely acts as an alkylating agent, introducing the 4-Methoxy-3-(trifluoromethoxy)benzyl group into other compounds during chemical reactions .

Biochemical Pathways

It’s known that benzyl bromides can participate in various types of chemical reactions, including nucleophilic substitutions and coupling reactions .

Result of Action

It’s known that benzyl bromides can react with various nucleophiles, leading to the formation of new chemical bonds .

Action Environment

The action of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the compound is known to undergo the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst .

Propriétés

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEYBNDTSCJDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(trifluoromethoxy)benzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)

![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)

![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)

![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)